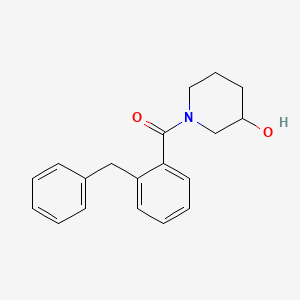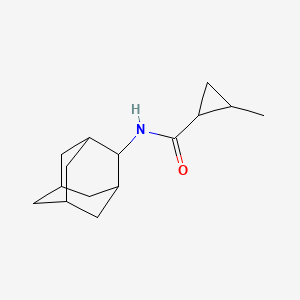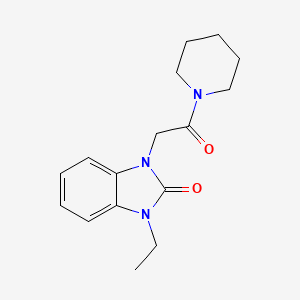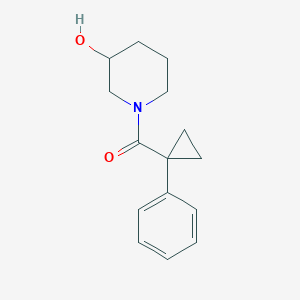
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, also known as HPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPM is a small molecule inhibitor that has been shown to have promising effects on various biological pathways, making it a valuable tool for studying the mechanisms of different diseases and disorders.
Wirkmechanismus
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone works by inhibiting the activity of specific enzymes or proteins in the body. For example, in cancer cells, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone inhibits the activity of the protein AKT, which is involved in cell growth and survival. By inhibiting the activity of AKT, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can slow down the growth of cancer cells and potentially lead to their death.
Biochemical and Physiological Effects
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has several biochemical and physiological effects that make it a valuable tool for scientific research. For example, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is that it is a small molecule inhibitor, which makes it easy to use and manipulate in cell culture studies. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
One limitation of using (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone may have off-target effects on other proteins or enzymes in the body, which could complicate its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone. One area of interest is in developing new cancer treatments based on the compound's ability to inhibit AKT activity. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone may have potential applications in treating neurodegenerative diseases and anxiety disorders. Further research is needed to fully understand the mechanisms of action and potential limitations of (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, as well as to develop new compounds based on its structure and function.
Conclusion
In conclusion, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is a promising compound for scientific research due to its potential applications in cancer research, neuroscience, and immunology. Its ability to inhibit specific enzymes and proteins in the body makes it a valuable tool for studying the mechanisms of different diseases and disorders. While more research is needed to fully understand its potential applications and limitations, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has the potential to lead to the development of new treatments for a variety of diseases and disorders.
Synthesemethoden
The synthesis of (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone involves several steps, including the reaction of 4-bromophenol with 2-(dimethylamino)ethylamine, followed by the reaction of the resulting compound with 4-(propan-2-yloxy)benzaldehyde. The final product is obtained by reacting the intermediate with hydroxylamine hydrochloride and sodium acetate. This process yields a high purity product that can be used for further research.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This makes (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone a promising candidate for developing new cancer treatments.
In neuroscience, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have a protective effect on neurons, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Eigenschaften
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)19-14-7-5-12(6-8-14)15(18)16-9-3-4-13(17)10-16/h5-8,11,13,17H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIZHEYPMAXTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)

![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)



![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)

